molecular formula C12H16ClNO2 B12761679 2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride CAS No. 633290-73-0

2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride

Cat. No.: B12761679
CAS No.: 633290-73-0
M. Wt: 241.71 g/mol
InChI Key: AKGLSSGVCLTMIM-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride, commonly known as 2C-YN HCl, is a synthetic compound belonging to the phenethylamine class. It is an analog of phenethylamine and is known for its psychedelic properties. The compound has a molecular formula of C12H15NO2 and a molar mass of 205.257 g·mol−1 .

Preparation Methods

2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride can be synthesized from 2,5-dimethoxy-4-iodophenethylamine (2C-I). The synthesis involves the substitution of the iodine atom with an ethynyl group. The reaction typically requires the use of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Chemical Reactions Analysis

2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of structure-activity relationships of phenethylamines.

    Biology: The compound is used to investigate the effects of phenethylamines on biological systems, particularly their interaction with neurotransmitter receptors.

    Medicine: Research on this compound contributes to understanding the pharmacological properties of psychedelic compounds and their potential therapeutic uses.

    Industry: The compound is used in the synthesis of other chemical entities and as a tool in analytical chemistry.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-4-ethynylphenethylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as a partial agonist at these receptors, leading to altered neurotransmitter release and subsequent psychedelic effects. The molecular targets include serotonin transporters and receptors, which play a crucial role in modulating mood, perception, and cognition .

Comparison with Similar Compounds

2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride is similar to other phenethylamine derivatives such as:

    2,5-Dimethoxy-4-iodophenethylamine (2C-I): The parent compound from which this compound is synthesized.

    2,5-Dimethoxy-4-bromophenethylamine (2C-B): Another phenethylamine derivative with similar psychedelic properties.

    2,5-Dimethoxy-4-ethylphenethylamine (2C-E): Known for its potent psychedelic effects.

The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical and pharmacological properties compared to its analogs.

Properties

CAS No.

633290-73-0

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-(4-ethynyl-2,5-dimethoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-4-9-7-12(15-3)10(5-6-13)8-11(9)14-2;/h1,7-8H,5-6,13H2,2-3H3;1H

InChI Key

AKGLSSGVCLTMIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)C#C.Cl

Origin of Product

United States

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